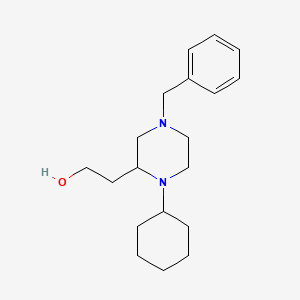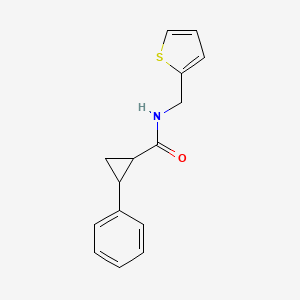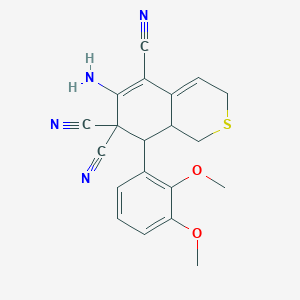
2-(4-benzyl-1-cyclohexyl-2-piperazinyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzyl-1-cyclohexyl-2-piperazinyl)ethanol, commonly known as JB-116, is a compound that has gained significant attention in the field of pharmacology due to its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives and has been shown to exhibit various pharmacological activities.
科学研究应用
JB-116 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant analgesic, anti-inflammatory, and anxiolytic activities. Additionally, it has been reported to possess antipsychotic and antidepressant properties. The compound has also been evaluated for its potential use in the treatment of neuropathic pain and as an adjunct therapy for opioid addiction.
作用机制
The exact mechanism of action of JB-116 is not fully understood. However, it has been suggested that the compound acts as a ligand for various receptors in the central nervous system, including the dopamine D2 receptor, sigma-1 receptor, and serotonin 5-HT1A receptor. The compound has also been shown to modulate the activity of voltage-gated calcium channels and inhibit the reuptake of norepinephrine and serotonin.
Biochemical and Physiological Effects:
JB-116 has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its analgesic and antidepressant activities. The compound has also been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of JB-116 is its high potency and selectivity for its target receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
未来方向
There are several future directions for the research on JB-116. One of the areas of interest is the development of novel analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, the compound's potential as a treatment for various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety, should be further explored. Finally, the role of JB-116 in modulating immune function and its potential as an immunomodulatory agent should also be investigated.
Conclusion:
In conclusion, JB-116 is a promising compound with significant potential as a therapeutic agent. Its high potency and selectivity for its target receptors make it a valuable tool for studying various physiological and pathological processes. The compound's analgesic, anti-inflammatory, and anxiolytic activities, as well as its potential as a treatment for neurological and psychiatric disorders, make it an exciting area of research. Further studies are needed to fully understand the compound's mechanism of action and to develop novel analogs with improved pharmacokinetic properties.
合成方法
The synthesis of JB-116 involves the reaction of 4-benzyl-1-cyclohexylpiperazine with ethylene glycol in the presence of a catalyst. The resulting product is then subjected to purification and characterization. The yield of this synthesis method is reported to be high, and the purity of the product is also satisfactory.
属性
IUPAC Name |
2-(4-benzyl-1-cyclohexylpiperazin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c22-14-11-19-16-20(15-17-7-3-1-4-8-17)12-13-21(19)18-9-5-2-6-10-18/h1,3-4,7-8,18-19,22H,2,5-6,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVALMMBRPMAOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyl-1-cyclohexyl-2-piperazinyl)ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(2-methoxyethyl)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6140523.png)
![ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate](/img/structure/B6140525.png)
![ethyl 2-{[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6140551.png)
![2-(2-methoxyethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6140559.png)
![3-(2-chlorophenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6140573.png)
![7-(4-fluorobenzyl)-2-[3-(2-isoxazolidinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6140578.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile](/img/structure/B6140581.png)

![N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B6140593.png)

![N-(5-chloro-2-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6140605.png)
![4-benzyl-1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine](/img/structure/B6140606.png)
![4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine](/img/structure/B6140614.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6140629.png)